![molecular formula C10H14ClN3O4 B12274462 4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12274462.png)
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique structure, which includes a chloromethyl group and dihydroxyoxolan ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyanofurazan with malononitrile and ethyl cyanoacetate in the presence of bases can form polyfunctional enaminonitriles, which are precursors in the synthesis of pyrimidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of bases such as triethylamine (Et3N), sodium methoxide (MeONa), or sodium ethoxide (EtONa) can facilitate the formation of desired intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with N- and S-nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride (Ac2O) for acylation, concentrated sulfuric acid (H2SO4) as a catalyst, and sodium acetate (NaOAc) for substitution reactions .
Major Products
The major products formed from these reactions include N-acetyl derivatives, nitro compounds, and various substituted pyrimidines .
Applications De Recherche Scientifique
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and other functional materials.
Mécanisme D'action
The mechanism of action of 4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also modulate the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: Shares similar functional groups and undergoes comparable chemical reactions.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.
Propriétés
Formule moléculaire |
C10H14ClN3O4 |
|---|---|
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
4-amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14ClN3O4/c1-4-3-14(10(17)13-8(4)12)9-7(16)6(15)5(2-11)18-9/h3,5-7,9,15-16H,2H2,1H3,(H2,12,13,17) |
Clé InChI |
LCRSWPBBZOHTDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)
![6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B12274396.png)
![3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester](/img/structure/B12274401.png)
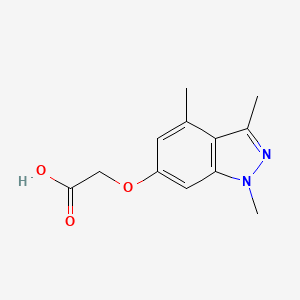

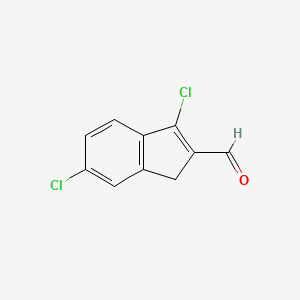
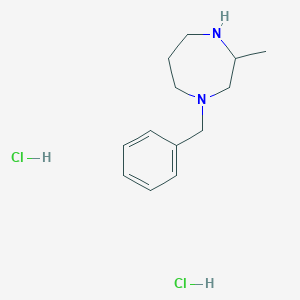
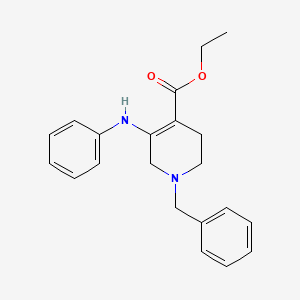
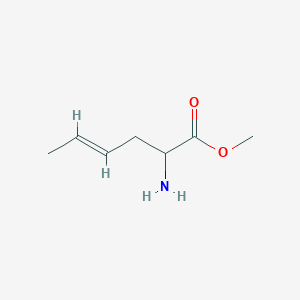
amino}methyl)benzonitrile](/img/structure/B12274447.png)
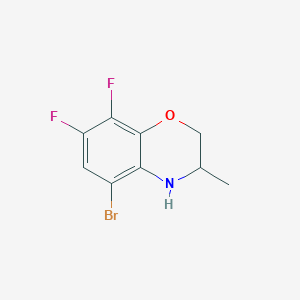
![1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12274459.png)
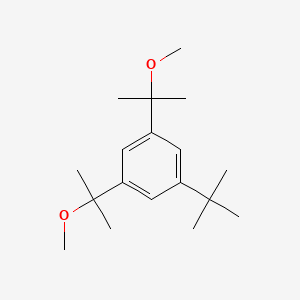
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12274469.png)
